N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
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Overview
Description
N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a thiomorpholine ring, and a 3-methylphenyl group, making it a subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis. The thiomorpholine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the 3-methylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the amine group through a reductive amination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) and reagents like lithium aluminum hydride (LiAlH4) are often employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiomorpholine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline and thiomorpholine derivatives
Scientific Research Applications
N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiomorpholine ring may interact with protein targets, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
- N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
Uniqueness
N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to its specific substitution pattern on the quinoline core and the presence of the thiomorpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(3-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a thiomorpholine and a 3-methylphenyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core : Often synthesized through cyclization reactions involving aniline derivatives.
- Introduction of the Thiomorpholine Ring : Achieved via nucleophilic substitution.
- Attachment of the 3-Methylphenyl Group : This can be done using Friedel-Crafts alkylation methods.
These steps ensure the compound retains its desired structural integrity for biological activity assessment.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with DNA replication processes. The quinoline core is known to intercalate with DNA, potentially disrupting transcription and replication .
- Enzyme Inhibition : The thiomorpholine moiety may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
- DNA Interaction : The ability to intercalate with DNA suggests that this compound could inhibit topoisomerases, which are crucial for DNA unwinding during replication.
Case Study 1: Antimycobacterial Activity
A study published in ACS Omega assessed the antimycobacterial activity of several quinoline derivatives, including this compound, against the H37Rv strain of Mycobacterium tuberculosis. The results indicated promising activity, highlighting the compound's potential as a therapeutic agent for tuberculosis .
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine | Structure | Anticancer, Antimicrobial |
N-(3-chloro-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine | Structure | Antimicrobial |
Properties
IUPAC Name |
[4-(3-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-5-4-6-16(13-15)22-19-14-20(21(25)24-9-11-26-12-10-24)23-18-8-3-2-7-17(18)19/h2-8,13-14H,9-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRJFNJSUCTRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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